

Licochalcone B mechanism confirmation studies

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Compound Focus: Licochalcone B

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Key Action Mechanisms of Licochalcone B

The following table outlines the primary mechanisms through which **Licochalcone B** exerts its pharmacological effects.

Mechanism of Action	Key Molecular Targets/Pathways	Observed Biological Effect
Anti-inflammatory [1] [2]	Inhibits NLRP3 inflammasome activation by binding to NEK7 ; inhibits NF-κB pathway [1] [3] [4].	Reduces caspase-1 activation and maturation of IL-1β and IL-18 ; protects against septic shock, peritonitis, and steatohepatitis in mouse models [2].
Antioxidant [1] [3] [5]	Activates the Nrf2 pathway; increases HO-1 and NQO1 expression; scavenges free radicals (ABTS+, DPPH) [1] [3].	Boosts cellular GSH levels; reduces ROS and lipid peroxidation; protects against LPS-induced acute lung injury in mice [3] [5].

Mechanism of Action	Key Molecular Targets/Pathways	Observed Biological Effect
Anti-cancer [1] [6]	Induces ROS ; activates caspases ; modulates Bcl-2/Bax ratio; inhibits PI3K/AKT/mTOR pathway; causes cell cycle arrest [1] [6].	Promotes apoptosis in osteosarcoma and oral squamous cell carcinoma cells; inhibits cancer cell proliferation <i>in vitro</i> [1] [6].
Neuroprotective [1] [4]	Reduces Aβ42 aggregation ; activates SIRT1/AMPK pathway and autophagy; inhibits oxidative stress and inflammation [1] [4].	Ameliorates memory impairment in a mouse stroke model; protects neuronal cells from H₂O₂ -induced death [1].
Inhibition of Fibrosis [7]	Inhibits ZBP1-dependent PANoptosis (pyroptosis, apoptosis, necroptosis); suppresses TGF-β1 -induced epithelial-mesenchymal transition (EMT) [7].	Attenuates bleomycin-induced pulmonary fibrosis and collagen deposition in mouse models [7].
Immunomodulation [8]	Inhibits the cGAS-STING signaling pathway [8].	Reduces type I interferon response and systemic inflammation in autoimmune disease mouse models (<i>Trex1</i> ^{-/-} mice) [8].
Radioprotection [5]	Reduces DNA damage (decreases γ-H2AX foci); inhibits inflammatory cytokines; boosts antioxidant levels [5].	Increases survival time in irradiated mice; improves proliferation of irradiated human cells (HaCaT, THP-1) [5].

Experimental Data and Protocols

For researchers looking to confirm these mechanisms, the table below summarizes critical experimental details from key studies.

Disease/Model	Cell Lines / In Vivo Model	Treatment (LicB Concentration/Dose)	Key Experimental Readouts
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| **NLRP3 Inflammasome Inhibition** [2] | **In vitro:** LPS-primed mouse BMDMs **In vivo:** Mouse models of MSU-induced peritonitis, LPS-induced septic shock | **In vitro:** 10-80 μM (pre-treatment) **In vivo:** 50 mg/kg (i.p.) | **Immunoblotting:** Cleaved caspase-1 (p10), IL-1 β in supernatant **ELISA:** Mature IL-1 β **Cell Viability Assay:** LDH release | | **Acute Lung Injury (ALI)** [3] | **In vitro:** Human Pulmonary Microvascular Endothelial Cells (HPMECs) **In vivo:** LPS-challenged C57BL/6 mice | **In vitro:** 400 ng/mL **In vivo:** 10 mg/kg | **Cell Viability:** CCK-8 assay **Apoptosis:** Annexin V-FITC/PI staining + flow cytometry **ROS:** DCFH-DA fluorescence **Lung Histology:** H&E staining; ELISA for TNF- α , IL-6, IL-1 β | | **Anti-cancer (Oral Squamous Cell Carcinoma)** [6] | **In vitro:** Human OSCC cells (HN22, HSC4) | **In vitro:** 10-30 μM | **Cell Proliferation:** Trypan blue exclusion assay **Apoptosis:** Annexin V staining, DAPI staining, DNA fragmentation **Cell Cycle:** Flow cytometry (propidium iodide staining) **Protein Analysis:** Western blot (Cyclin D1, p21, p27, Bax, Bcl-2, PARP cleavage) | | **Pulmonary Fibrosis** [7] | **In vitro:** Human bronchial epithelial cells (BEAS-2B), MRC-5 lung fibroblasts **In vivo:** Bleomycin-induced PF in mice | **In vitro:** 5-20 μM **In vivo:** 20 mg/kg (i.p.) | **Cell Viability:** CCK-8 assay **Gene Expression:** qRT-PCR (α -SMA, Collagen I, ZBP1) **Protein Analysis:** Western blot (E-cadherin, Vimentin, α -SMA) **Histology:** Masson's trichrome staining for collagen | | **Radioprotection** [5] | **In vitro:** HaCaT, THP-1, HAEC, RAW 264.7 cells **In vivo:** Total-body irradiated C57BL/6 mice | **In vitro:** 20-40 μM (pre-treatment) **In vivo:** 20 mg/kg (i.p.) | **DNA Damage:** γ -H2AX immunofluorescence **Antioxidant Level:** GSH assay kit **Cell Proliferation:** CCK-8 assay **Survival:** Mouse survival rate over 20 days |

Experimental Workflow for Key Mechanisms

The diagram below illustrates a generalized experimental workflow for investigating **Licochalcone B**'s core mechanisms, from initial cell-based assays to *in vivo* validation.

Interpretation of Experimental Evidence

The provided data demonstrates that **Licochalcone B**'s efficacy is underpinned by its interaction with multiple specific molecular targets.

- **Target Specificity in Inflammation:** LicB's direct binding to **NEK7** to disrupt the NLRP3-NEK7 interaction establishes it as a specific NLRP3 inflammasome inhibitor, distinguishing it from broader anti-inflammatory agents [2]. Its simultaneous inhibition of the **NF- κ B** pathway provides a dual mechanism to curb inflammation [1] [3].

- **Antioxidant vs. Pro-oxidant Effects:** LicB's role in oxidation is context-dependent. It exerts **antioxidant** effects in healthy cells by activating the Nrf2 pathway [3]. Conversely, in cancer cells, it can induce a pro-oxidant state, increasing **ROS** to trigger apoptosis, highlighting a selective mechanism that can be exploited therapeutically [6].
- **Multi-pathway Apoptosis Induction:** In cancer cells, LicB induces apoptosis through both extrinsic (death receptor DR4/DR5) and intrinsic (mitochondrial Bax/Bcl-2) pathways, culminating in caspase-3 activation and PARP cleavage [6]. The additional inhibition of the **PI3K/AKT/mTOR** pro-survival pathway further promotes cell death [1].

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